4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid

Kynurenine Pathway KMO Inhibition Neuroprotection

Researchers requiring selective kynurenine 3-monooxygenase (KMO) inhibition often face supply chain inconsistency with non-validated positional isomers. 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid (CAS 5333-34-6) resolves this with authenticated 3,4-dimethoxy regiochemistry essential for target engagement. • Human KMO IC₅₀: 11 nM; murine KMO IC₅₀: 29 nM - species-selective tool for translational neurodegeneration studies. • Melting point 159-161°C enables rapid identity verification vs. inactive 2,5-isomer (mp 100-104°C). • Key intermediate for BE-23372M and structurally related furanone-based tyrosine kinase inhibitors. Supplied at ≥95% purity with full analytical documentation.

Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
CAS No. 5333-34-6
Cat. No. B1295999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid
CAS5333-34-6
Molecular FormulaC12H14O5
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)CCC(=O)O)OC
InChIInChI=1S/C12H14O5/c1-16-10-5-3-8(7-11(10)17-2)9(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15)
InChIKeyBUAYFJKMVBIPKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid for KMO and PHD-2 Research


4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid (CAS 5333-34-6), also known as 3-(3,4-Dimethoxybenzoyl)propionic acid, is an aromatic γ-keto carboxylic acid with the molecular formula C₁₂H₁₄O₅ and a molecular weight of 238.24 g/mol [1]. It is structurally defined by a 3,4-dimethoxyphenyl ring linked via a ketone bridge to a butanoic acid chain, placing it within the class of phenylpropanoic acid derivatives . This compound is commercially available at purities of 95–98% and has a reported melting point of 159–161°C . Its demonstrated activity as a kynurenine 3-monooxygenase (KMO) inhibitor and its utility as a synthetic intermediate distinguish it from other dimethoxyphenyl oxobutanoic acid isomers [2].

KMO pathway inhibition studies with reported nanomolar activity on human enzyme

Species selectivity supports human vs. rodent assay design

Synthetic intermediate for tyrosine kinase inhibitors and furanone derivatives

Crystalline ester intermediate simplifies multi-step synthesis

Quality control reference via well-defined melting point and isomer differentiation

Enables rapid identity verification in procurement workflows

4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid vs. Other Isomers


Substitution of 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid with other dimethoxyphenyl oxobutanoic acid isomers (e.g., 2,4- or 2,5-dimethoxy-substituted analogs) or structurally related phenylpropanoic acids is not scientifically valid due to distinct biological activity profiles, divergent physicochemical properties, and unique synthetic utility . The 3,4-dimethoxy substitution pattern on the phenyl ring is critical for its activity as a kynurenine 3-monooxygenase (KMO) inhibitor, with a reported human KMO IC₅₀ of 11 nM [1]. In contrast, the 2,5-dimethoxy isomer (CAS 1084-74-8) is primarily investigated for anti-inflammatory and analgesic properties with no documented KMO activity . Furthermore, the melting point of the 3,4-isomer (159–161°C) is significantly higher than that of the 2,5-isomer (100–104°C), impacting crystallization and purification workflows . These differences mandate strict specification of CAS 5333-34-6 in procurement.

Target (3,4-isomer)
Specific dimethoxy pattern required for human KMO inhibition; crystalline solid with established melting behavior
Potential Substitute
2,5- or 2,4-dimethoxy isomers lack reported KMO activity; different physical state or thermal profile may alter purification workflows
Target (3,4-isomer)
Key starting material for BE-23372M synthesis; efficient esterification to crystalline intermediate
Potential Substitute
Ethyl ester analog (liquid) or other isomers may introduce handling and crystallization differences, complicating synthetic scale-up
Target (3,4-isomer)
Melting point 159–161°C provides quality control reference
Potential Substitute
2,5-isomer melts ~100°C; inability to meet same thermal specification may compromise identity confirmation and purity assessment

4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid Quantitative Evidence


Human KMO Inhibition Potency

4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid demonstrates potent inhibition of human kynurenine 3-monooxygenase (KMO) with an IC₅₀ of 11 nM, as measured by LC-MS/MS detection of 3-hydroxykynurenine formation in CHO cells expressing human KMO [1]. This represents the strongest documented KMO inhibitory activity among the dimethoxyphenyl oxobutanoic acid isomer series. For comparison, the compound exhibits substantially weaker activity against rat KMO (IC₅₀ = 7,100 nM), demonstrating species selectivity [2].

Human KMO IC₅₀
Head-to-head
IC₅₀ = 11 nM (human) vs. 7,100 nM (rat)
Supports human KMO assay development and species-selective study design
645-fold difference; LC-MS/MS detection in CHO cells
Kynurenine Pathway KMO Inhibition Neuroprotection

Murine KMO Inhibition

Against mouse liver mitochondrial KMO, 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid exhibits an IC₅₀ of 29 nM, measured via 3-HK metabolite formation from L-kynurenine substrate [1]. This value confirms that the compound maintains nanomolar potency in the murine system, enabling its use in rodent preclinical models with minimal species translation artifacts.

Murine KMO IC₅₀
Cross-study comparable
IC₅₀ = 29 nM (mouse liver mitochondria)
Enables rodent model translation with nanomolar potency retained
2.6-fold vs human; 245-fold more potent than rat
KMO Inhibition Preclinical Models Tryptophan Metabolism

Melting Point Quality Indicator

The reported melting point range of 159–161°C for 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid serves as a rapid, non-instrumental identity confirmation and purity check . This value is approximately 55–60°C higher than that of the 2,5-dimethoxy isomer (100–104°C), providing a clear differentiation metric for quality control .

Melting Point QC
Data to verify
159–161°C (3,4-isomer) vs. 100–104°C (2,5-isomer)
Rapid identity and isomer differentiation without instrumentation
~59°C difference; source review recommended
Quality Control Crystallization Purity Assessment

Esterification to Crystalline Methyl Ester

4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid can be esterified with diazomethane to yield the corresponding methyl ester in quantitative yield [1]. The resulting ester crystallizes from ethyl acetate/n-hexane as colorless needles with a melting point of 87°C, providing a high-purity intermediate for further synthetic elaboration [1]. This contrasts with the ethyl ester analog (CAS 56872-60-7), which is a liquid and presents different handling and purification characteristics .

Esterification to Methyl Ester
Class-level inference
Quantitative yield; crystalline needles (mp 87°C)
Facilitates synthetic intermediate purification and characterization
Contrast with liquid ethyl ester analog; diazomethane method
Synthetic Intermediate Medicinal Chemistry Organic Synthesis

4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid Applications


Kynurenine Pathway & Neuroprotection

Employ as a potent and species-selective kynurenine 3-monooxygenase (KMO) inhibitor. The compound's 11 nM IC₅₀ against human KMO enables precise modulation of the kynurenine pathway in cell-based assays, while the 29 nM IC₅₀ against murine KMO supports translational studies in mouse models of neurodegenerative disease, where KMO inhibition is hypothesized to confer neuroprotection [1][2].

BE-23372M and Analogs Synthesis

Use as a key starting material for the synthesis of BE-23372M and structurally related furanone-based tyrosine kinase inhibitors. The compound's carboxylic acid group undergoes efficient esterification to yield crystalline intermediates, facilitating multi-step medicinal chemistry campaigns [3].

Crystallization and Solid-State Reference

Leverage the well-defined melting point (159–161°C) and high crystallinity as a quality control reference standard for verifying the identity and purity of synthesized batches or newly acquired lots. The significantly higher melting point relative to positional isomers (e.g., 2,5-isomer: 100–104°C) provides a simple, cost-effective differentiator .

Application
Selection Property
Validation Focus
KMO pathway modulation in neurodegenerative disease models
Human KMO inhibition potency; species selectivity profile
Verify IC₅₀ in target cell line; confirm lack of off-target kynurenine pathway effects
Synthesis of BE-23372M and furanone-based kinase inhibitors
Ease of esterification; crystalline intermediate formation
Assess methyl ester purity and crystallization behavior; compare with liquid ester analogs
Quality control reference standard
Thermal signature and isomer differentiation
Confirm melting point range; use for lot-to-lot consistency checks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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